molecular formula C11H11F3 B14323074 (1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene CAS No. 109662-31-9

(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene

Cat. No.: B14323074
CAS No.: 109662-31-9
M. Wt: 200.20 g/mol
InChI Key: KYXLVFHLWSJVCU-UHFFFAOYSA-N
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Description

(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene is a chemical compound characterized by the presence of a trifluoromethyl group attached to a butenyl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene typically involves the reaction of benzene with a trifluoromethylated butenyl precursor. One common method includes the use of trifluoromethylated alkenes in the presence of a catalyst to facilitate the addition of the trifluoromethyl group to the butenyl chain, followed by the attachment to the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of high-pressure and temperature conditions, along with specific catalysts, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts .

Biology and Medicine

The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in drug design .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of (1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. In medicinal applications, this compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but contains a hydroxyl group instead of a methyl group.

    1,1,1-Trifluoro-3-methylbutan-2-one: Contains a ketone group instead of a double bond.

    1,1,1-Trifluoro-2-butanone: Lacks the benzene ring and has a simpler structure

Uniqueness

(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene is unique due to its combination of a trifluoromethyl group, a butenyl chain, and a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances its stability and reactivity, distinguishing it from other similar compounds .

Properties

CAS No.

109662-31-9

Molecular Formula

C11H11F3

Molecular Weight

200.20 g/mol

IUPAC Name

(1,1,1-trifluoro-3-methylbut-2-en-2-yl)benzene

InChI

InChI=1S/C11H11F3/c1-8(2)10(11(12,13)14)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

KYXLVFHLWSJVCU-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(F)(F)F)C

Origin of Product

United States

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